molecular formula C19H23N9S B14947965 4-(piperidin-1-yl)-6-({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine

4-(piperidin-1-yl)-6-({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine

Cat. No.: B14947965
M. Wt: 409.5 g/mol
InChI Key: GCWAKBUSJTYDMI-UHFFFAOYSA-N
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Description

4-({[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a combination of triazole, pyridine, and triazine rings. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium azide, allyl bromide, and various amines under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-({[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

4-({[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-({[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H23N9S

Molecular Weight

409.5 g/mol

IUPAC Name

4-piperidin-1-yl-6-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C19H23N9S/c1-2-9-28-16(14-7-6-8-21-12-14)25-26-19(28)29-13-15-22-17(20)24-18(23-15)27-10-4-3-5-11-27/h2,6-8,12H,1,3-5,9-11,13H2,(H2,20,22,23,24)

InChI Key

GCWAKBUSJTYDMI-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=NC(=NC(=N2)N3CCCCC3)N)C4=CN=CC=C4

Origin of Product

United States

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